molecular formula C17H16FN5O3 B2544100 2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one CAS No. 2097923-01-6

2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one

Cat. No. B2544100
CAS RN: 2097923-01-6
M. Wt: 357.345
InChI Key: TXYONZVYKYIRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C17H16FN5O3 and its molecular weight is 357.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Applications

Anticancer Mechanism and SAR Studies : The synthesis and structure-activity relationship (SAR) of triazolopyrimidines, a class of compounds that includes 2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one, have been explored for their unique mechanism of tubulin inhibition, offering a novel approach to anticancer therapy. These compounds inhibit the binding of vincas to tubulin, differing from paclitaxel's mode of action, and show potential in overcoming multidrug resistance in cancer treatment. They have demonstrated significant tumor growth inhibition in animal models, providing a promising avenue for anticancer drug development (N. Zhang et al., 2007).

Antimicrobial and Enzyme Inhibition

β-Lactamase Inhibition : Research on novel fused β-lactams, including structural analogs of 2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one, has shown weak inhibitory properties against β-lactamase enzymes, particularly those from Staphylococcus species. These findings suggest potential applications in combating antibiotic resistance by targeting enzyme mechanisms crucial to bacterial survival and proliferation (D. Davies & M. J. Pearson, 1981).

Synthetic Methodology and Chemical Properties

Innovative Synthesis Approaches : The synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives through tandem aza-Wittig and annulation reactions highlights a versatile methodology for creating structurally similar compounds. This efficient synthetic route opens new possibilities for the development of compounds with potential biological activities, including those related to 2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one (Jin Luo et al., 2020).

Crystal Structure Analysis : The detailed crystal structure of 1-(4-Fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, a compound closely related to the chemical of interest, provides insight into the molecular configurations that might affect the biological activity of these compounds. Understanding the crystal packing, stabilized by weak intermolecular interactions, could inform the design of new derivatives with enhanced biological activities (Hu et al., 2011).

properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3/c1-11-6-16(23-17(21-11)19-10-20-23)26-14-7-22(8-14)15(24)9-25-13-4-2-12(18)3-5-13/h2-6,10,14H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYONZVYKYIRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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